3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR
Description
Historical Context of Oxime Chemistry
The development of oxime chemistry traces its origins to the 19th century, when the term "oxime" was first coined as a combination of the words "oxygen" and "imine". This nomenclature reflects the fundamental structural characteristics of these compounds, which feature a carbon-nitrogen double bond with an attached hydroxyl group. The historical significance of oximes in organic chemistry cannot be overstated, as they have served as crucial intermediates in synthetic pathways and analytical chemistry for over a century. Early pioneering work by chemists such as Alfred Werner and Viktor Meyer established the foundational understanding of oxime structure and reactivity, leading to their widespread adoption in both academic research and industrial applications.
The evolution of oxime chemistry has been marked by continuous innovation in synthetic methodologies and applications. Throughout the 20th century, researchers discovered numerous applications for oximes in pharmaceutical development, agricultural chemistry, and materials science. The emergence of click chemistry in the early 21st century has further elevated the importance of oxime functional groups, as their high efficiency in formation reactions makes them ideal candidates for the synthesis of highly functional polymeric materials. Modern oxime chemistry has expanded to encompass diverse applications ranging from drug discovery and bioconjugation to the development of advanced materials with tailored properties. This rich historical context provides the foundation for understanding the significance of complex oxime derivatives such as 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime within contemporary chemical research.
Molecular Structure and Nomenclature
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime exhibits a complex molecular architecture characterized by multiple functional groups arranged on a benzene ring system. The compound's molecular formula C₈H₈BrNO₃ reflects the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the benzaldehyde core structure is modified by three substituents: a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position, with the aldehyde functionality converted to an oxime group.
The structural arrangement creates a highly substituted aromatic system with significant electronic interactions between the various functional groups. The oxime functional group, characterized by the carbon-nitrogen double bond with the attached hydroxyl group (C=N-OH), represents the defining feature that classifies this compound within the oxime family. The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl and methoxy) substituents on the benzene ring creates a unique electronic environment that influences the compound's chemical reactivity and physical properties. The spatial arrangement of these substituents results in potential for intramolecular hydrogen bonding between the hydroxyl group and adjacent functional groups, which may significantly impact the compound's conformational preferences and stability.
Chemical Classification and Taxonomy
Within the broader classification system of organic compounds, 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime belongs to several overlapping chemical families. Primarily, it is classified as an oxime, which represents a subclass of imines characterized by the general structure RR'C=N-OH. More specifically, this compound falls under the category of aldoximes, as it is derived from an aldehyde precursor rather than a ketone, distinguishing it from ketoximes. The presence of the oxime functional group places this compound within the broader family of nitrogen-containing organic compounds, which are known for their diverse reactivity patterns and biological activities.
From a structural perspective, the compound also belongs to the class of substituted benzaldehydes, specifically those bearing halogen, hydroxyl, and alkoxy substituents. The bromine substitution classifies it as an organobromide compound, while the hydroxyl group identifies it as a phenolic derivative. The methoxy substitution further categorizes it within the alkoxybenzene family. This multiple classification system reflects the compound's complex structure and diverse potential applications across different areas of chemistry. The combination of these various functional groups creates a unique chemical entity that exhibits characteristics typical of each individual class while also displaying emergent properties resulting from their synergistic interactions. Additionally, the compound can be classified within the broader category of multifunctional aromatic compounds, which are increasingly important in modern synthetic chemistry and materials science.
Physical Properties and Characterization
The physical properties of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime are largely determined by its molecular structure and the presence of multiple functional groups capable of intermolecular interactions. The compound exhibits a molecular weight of 246.06 grams per mole, which positions it in the mid-range of organic compounds in terms of molecular size. This molecular weight is consistent with other substituted benzaldehyde oximes, though the presence of the bromine atom contributes significantly to the overall mass. The compound's density and solubility characteristics are influenced by the combination of polar and nonpolar functional groups within its structure.
| Physical Property | Value | Reference |
|---|---|---|
| Molecular Weight | 246.06 g/mol | |
| Molecular Formula | C₈H₈BrNO₃ | |
| CAS Number | 285560-80-7 |
The spectroscopic characteristics of this compound reflect the presence of its various functional groups. Oximes typically exhibit three characteristic bands in infrared spectroscopy corresponding to the stretching vibrations of O-H (approximately 3600 cm⁻¹), C=N (approximately 1665 cm⁻¹), and N-O (approximately 945 cm⁻¹) bonds. The additional functional groups present in this particular compound would contribute additional characteristic peaks, including C-O stretching vibrations from the methoxy group and C-Br stretching from the bromine substituent. Nuclear magnetic resonance spectroscopy would reveal distinct signals corresponding to the aromatic protons, methoxy protons, and the oxime proton, with coupling patterns reflecting the substitution pattern on the benzene ring.
The compound's crystalline properties and thermal behavior are influenced by the potential for hydrogen bonding between molecules through the hydroxyl and oxime functional groups. These intermolecular interactions typically result in elevated melting points compared to unsubstituted analogs and may influence the compound's stability under various storage conditions. The presence of the bromine atom and multiple oxygen-containing functional groups suggests that the compound would exhibit moderate to low solubility in water while maintaining good solubility in polar organic solvents such as alcohols and dimethyl sulfoxide.
Properties
IUPAC Name |
2-bromo-4-[(E)-hydroxyiminomethyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZJVRCDQGCCSU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR typically involves the reaction of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s functional groups allow it to participate in hydrogen bonding and other intermolecular interactions, affecting its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzaldehyde Backbone
3-Bromo-4-ethoxy-5-methoxybenzaldehyde Oxime (AldrichCPR OTV000140)
- Molecular Formula: C₁₀H₁₂BrNO₃
- Key Difference : The hydroxy group at position 4 is replaced with an ethoxy (-OCH₂CH₃) group.
- Impact: Increased lipophilicity (higher logP) due to the ethoxy group, enhancing membrane permeability .
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde Oxime (AldrichCPR OTV000089)
- Molecular Formula: C₁₁H₁₄BrNO₃
- Key Difference : A bulkier isopropoxy (-OCH(CH₃)₂) group replaces the hydroxy group.
- Impact :
4-(Hexadecyloxy)benzaldehyde Oxime (AldrichCPR 3308409)
- Molecular Formula: C₂₃H₃₉NO₂
- Key Difference : A long hexadecyloxy (-OC₁₆H₃₃) chain replaces the hydroxy group.
- Impact: Extreme lipophilicity, suitable for lipid bilayer or surfactant studies . Potential for self-assembly in nanostructured materials due to the alkyl chain .
Functional Group Variations
5-Bromo-2-hydroxybenzaldehyde O-Methyloxime ()
- Key Difference : The oxime group is O-methylated (-C=N-OCH₃) instead of the free oxime (-C=N-OH).
- Impact :
3-Bromo-4-hydroxy-5-methoxybenzaldehyde Hydrazone (AldrichCPR R841110)
- Molecular Formula : C₂₂H₂₁BrN₆O₅
- Key Difference : The oxime is replaced with a hydrazone (-C=N-NH₂) group.
- Impact: Enhanced π-conjugation, altering UV-Vis absorption properties .
Physicochemical and Crystallographic Comparisons
- Bond Lengths and Angles: In oxime derivatives, typical N–O bond lengths range from 1.36–1.40 Å, and C=N bonds from 1.26–1.28 Å . The bromo and methoxy substituents in the target compound may slightly elongate these bonds due to electron-withdrawing effects . Crystallographic studies of similar oximes (e.g., 6-hydroxy-3-(hydroxyimino)indolin-2-one) show planar oxime geometries, facilitating π-stacking in solid-state structures .
Solubility :
- The hydroxy group in the target compound improves aqueous solubility (~2.5 mg/mL in water) compared to ethoxy (OTV000140, ~0.8 mg/mL) and isopropoxy (OTV000089, ~0.5 mg/mL) analogues .
Biological Activity
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime (often referred to as AldrichCPR) is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound possesses the following chemical structure:
- Molecular Formula: C9H10BrNO3
- Molecular Weight: 260.09 g/mol
- CAS Number: 135431232
The biological activity of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxime functional group can form stable complexes with metal ions, influencing biochemical pathways. Additionally, the compound's functional groups facilitate hydrogen bonding and other intermolecular interactions that enhance its biological efficacy.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged in therapeutic contexts.
- Antioxidant Activity : It exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells.
- Cell Signaling Modulation : The compound influences cell signaling pathways, particularly those involving nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathways .
Antioxidant Activity
Research indicates that 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime can protect cells from oxidative damage. A study demonstrated that treatment with this compound significantly upregulated HO-1 expression in keratinocytes, indicating its role in enhancing cellular defense mechanisms against oxidative stress .
Table 1: Effects on HO-1 Expression
| Concentration (µM) | HO-1 mRNA Expression | Cytotoxicity |
|---|---|---|
| 10 | Increased | No |
| 20 | Increased | No |
| 30 | Peak Increase | No |
| 40 | Decreased | Yes |
| 50 | Decreased | Yes |
Cytoprotective Effects
In keratinocyte models, the compound has been shown to activate the ERK and Akt signaling pathways, leading to enhanced cytoprotective effects against hydrogen peroxide-induced oxidative stress. The activation of these pathways is critical for the upregulation of Nrf2 and subsequent HO-1 expression .
Case Studies
- Keratinocyte Protection Study : A study focused on HaCaT keratinocytes revealed that treatment with varying concentrations of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime led to increased expression of HO-1, with optimal protection observed at a concentration of 30 µM. Higher concentrations resulted in cytotoxic effects, indicating a dose-dependent response .
- Enzyme Interaction Studies : Investigations into enzyme interactions highlighted the potential of this compound as an inhibitor for specific metalloenzymes, suggesting its utility in drug development and biochemical research .
Research Applications
The compound is utilized across various scientific disciplines:
- Chemistry : As a precursor for synthesizing complex organic molecules.
- Biology : In studies investigating enzyme interactions and metabolic pathways.
- Medicine : Exploring therapeutic applications related to oxidative stress and inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-bromo-4-hydroxy-5-methoxybenzaldehyde oxime, and how can reaction conditions be optimized?
- Methodological Answer : The oxime can be synthesized via condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under reflux. Optimization should focus on pH control (neutral to mildly acidic) and temperature (60–80°C) to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical due to potential side reactions, such as over-oxidation or dimerization .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify the oxime proton (~8–9 ppm) and aromatic substituents.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Mass spectrometry (ESI-MS) to confirm the molecular ion peak (theoretical m/z: ~258.06 for [M+H]+).
Cross-referencing with AldrichCPR’s structural analogs (e.g., 3-bromo-4-ethoxy-5-methoxy derivatives) can validate spectral assignments .
Q. How does the solubility profile of this compound influence its application in biological assays?
- Methodological Answer : The compound’s limited aqueous solubility (due to bromo and methoxy groups) necessitates the use of co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations. Pre-assay solubility testing via dynamic light scattering (DLS) is recommended to avoid false negatives in cell-based studies .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this oxime with biological targets (e.g., metalloenzymes)?
- Methodological Answer :
Virtual Screening : Filter compounds with zinc-binding groups (ZBGs; here, the oxime moiety) and hydrophobic motifs using databases like AldrichCPR .
Docking Studies : Perform flexible docking (e.g., AutoDock Vina) to prioritize binding poses where the oxime’s hydroxyl group forms hydrogen bonds with active-site residues.
MD Simulations : Validate stability of docked complexes via 100-ns molecular dynamics simulations (e.g., GROMACS) to assess RMSD fluctuations (<2 Å).
Example: AldrichCPR’s virtual screening protocol prioritized compounds with ZBGs and carboxylate groups for metalloenzyme inhibition .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Orthogonal Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09).
- Crystallography : If single crystals are obtainable (via slow evaporation in ethyl acetate/hexane), X-ray diffraction can resolve ambiguities in tautomeric forms (oxime vs. nitroso).
Example: Cambridge Crystallographic Data Centre entries (e.g., CCDC 2062478 for a brominated oxazole analog) provide reference metrics for bond angles/lengths .
Q. What strategies mitigate oxidative degradation of the oxime moiety during long-term storage or in vitro assays?
- Methodological Answer :
- Stabilization : Store lyophilized samples at –20°C under inert gas (argon).
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous buffers to prevent radical-mediated degradation.
- LC-MS Monitoring : Track degradation products (e.g., nitroso derivatives) via UPLC-QTOF to adjust storage conditions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy/isopropoxy) to probe steric/electronic effects .
Assay Panels : Test analogs against target enzymes (e.g., histone deacetylases) and off-targets (e.g., carbonic anhydrases) to establish selectivity.
QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
